2-(3-氯苯基)喹啉-4-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

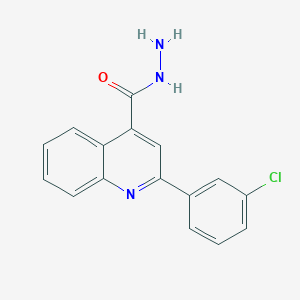

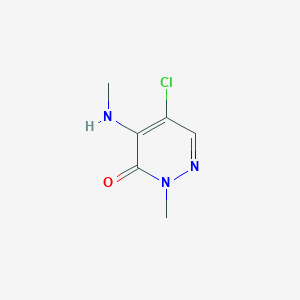

“2-(3-Chlorophenyl)quinoline-4-carbohydrazide” is a biochemical compound used for proteomics research . It has a molecular formula of C16H12ClN3O and a molecular weight of 297.74 .

Molecular Structure Analysis

The molecular structure of “2-(3-Chlorophenyl)quinoline-4-carbohydrazide” is defined by its molecular formula, C16H12ClN3O . Unfortunately, the specific structural details or a visual representation of the molecule are not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-Chlorophenyl)quinoline-4-carbohydrazide” are not fully detailed in the available resources. The molecular weight is given as 297.74 .科学研究应用

Anti-Breast Cancer Activity

The compound has been studied for its potential as an anti-breast cancer agent . A series of novel quinoline analogs, including 2-(3-Chlorophenyl)quinoline-4-carbohydrazide, were synthesized and evaluated for their anticancer activity against a breast cancer cell line, MDA-MB-231 . The results showed that all the compounds exhibited significant anticancer activity as compared to standard cisplatin . In particular, compound 6j exhibited promising anti-breast cancer activity .

Antibacterial Activity

The compound has also been evaluated for its antibacterial activity . The antibacterial activity was tested against Gram-positive bacteria (Staphylococcus aureus 6538p and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) using the agar well diffusion method . The results showed that all the compounds exhibited less antibacterial activity as compared to standard streptomycin . However, compound 6h was found to be the best molecule among them .

Molecular Docking

Molecular docking studies showed the interaction of compound 6j with the active site amino acid of Human Carbonic Anhydrase I , Protein Kinase A , and Kinesin Spindle Protein . This suggests that the compound could potentially interact with these proteins and affect their function, which could have implications in various biological processes and diseases.

Proteomics Research

The compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify novel drug targets, and understand the mechanisms of disease.

Drug Development

Based on the results of these studies, compounds like 2-(3-Chlorophenyl)quinoline-4-carbohydrazide can be further optimized to develop potent antibacterial and anticancer drugs .

Synthesis of Novel Quinoline Derivatives

This compound is used in the synthesis of novel quinoline derivatives . These derivatives can be synthesized from aniline through multi-step reactions in good yields . All analogues are confirmed by spectral characterization, namely, FT-IR, MS, 1H-NMR, and 13C-NMR .

作用机制

Target of Action

Similar compounds have been found to inhibit enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting these enzymes, the compound could potentially increase the concentration of acetylcholine in the synaptic cleft, affecting neuronal signaling.

Mode of Action

This could result in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced neuronal signaling .

属性

IUPAC Name |

2-(3-chlorophenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O/c17-11-5-3-4-10(8-11)15-9-13(16(21)20-18)12-6-1-2-7-14(12)19-15/h1-9H,18H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNLYGXWLDNERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)Cl)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chlorophenyl)quinoline-4-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-2-[(piperidin-3-yl)methoxy]pyrimidine hydrochloride](/img/structure/B2495615.png)

![(2E)-3-[2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/no-structure.png)

![ethyl 4-({[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2495619.png)

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoacetamide](/img/structure/B2495633.png)

![(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B2495637.png)